2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol
Overview
Description
2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol is a useful research compound. Its molecular formula is C17H19FN4O4 and its molecular weight is 362.361. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a nitro group and a fluorine atom could potentially enhance the compound’s reactivity and binding affinity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been involved in various biological processes, including signal transduction, cell proliferation, and apoptosis .
Pharmacokinetics
The presence of polar groups (like the hydroxyl group and the nitro group) and nonpolar groups (like the phenyl ring and the propyl group) could influence its solubility, absorption, and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies. Based on its structure, it could potentially modulate the activity of its targets, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to interact with its targets .
Properties
IUPAC Name |
2-[5-[4-amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-17(2,23)16-20-7-9(8-21-16)10-6-11(22(24)25)15(19)13(14(10)18)12-4-3-5-26-12/h6-8,12,23H,3-5,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDGFNLFDFXLOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)C2=CC(=C(C(=C2F)C3CCCO3)N)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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